molecular formula C23H23NO5 B13519080 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonane-6-carboxylicacid

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonane-6-carboxylicacid

Cat. No.: B13519080
M. Wt: 393.4 g/mol
InChI Key: LCSALIBCCYICAF-UHFFFAOYSA-N
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Description

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[35]nonane-6-carboxylic acid is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, potentially using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: May be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity or altering their function. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid: shares similarities with other spirocyclic compounds and fluorenylmethoxycarbonyl-protected amino acids.

    Spirocyclic Compounds: These compounds are known for their rigidity and unique three-dimensional structures, which can enhance their binding affinity and specificity.

    Fluorenylmethoxycarbonyl-Protected Amino Acids: Commonly used in peptide synthesis, these compounds provide stability and protect functional groups during chemical reactions.

Uniqueness

The uniqueness of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid lies in its combination of a spirocyclic core with the fluorenylmethoxycarbonyl protecting group. This combination imparts both structural rigidity and chemical versatility, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid

InChI

InChI=1S/C23H23NO5/c25-21(26)20-10-5-11-23(29-20)13-24(14-23)22(27)28-12-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,26)

InChI Key

LCSALIBCCYICAF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC2(C1)CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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